molecular formula C20H23ClN2O B4713246 1-(2-chlorobenzyl)-4-(3-phenylpropanoyl)piperazine

1-(2-chlorobenzyl)-4-(3-phenylpropanoyl)piperazine

Cat. No. B4713246
M. Wt: 342.9 g/mol
InChI Key: BDPAFXZKPWMEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-4-(3-phenylpropanoyl)piperazine, commonly known as CPP, is a chemical compound that belongs to the family of piperazines. CPP is a psychoactive drug that acts as an antagonist at the NMDA receptor and produces hallucinogenic effects. CPP has been studied extensively for its potential therapeutic applications in treating various neurological and psychiatric disorders.

Mechanism of Action

CPP acts as an antagonist at the NMDA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and memory formation. By blocking the NMDA receptor, CPP can alter the balance of excitatory and inhibitory neurotransmitters in the brain, leading to hallucinogenic effects.
Biochemical and Physiological Effects:
CPP has been shown to produce a range of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in gene expression, and changes in brain structure and function. Studies have also shown that CPP can increase neurotrophic factor expression and promote neurogenesis, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using CPP in lab experiments is its potent and selective activity at the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using CPP is its potential for producing hallucinogenic effects, which may confound the interpretation of experimental results.

Future Directions

There are several potential future directions for research on CPP. One area of interest is the development of novel therapeutic agents that target the NMDA receptor using CPP as a lead compound. Another area of interest is the investigation of the mechanisms underlying the neuroprotective effects of CPP, with the goal of developing new treatments for neurodegenerative diseases. Additionally, further research is needed to elucidate the long-term effects of CPP on brain structure and function, as well as its potential for abuse and addiction.

Scientific Research Applications

CPP has been extensively studied for its potential therapeutic applications in treating various neurological and psychiatric disorders. Studies have shown that CPP has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. CPP has also been studied for its potential use in treating depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O/c21-19-9-5-4-8-18(19)16-22-12-14-23(15-13-22)20(24)11-10-17-6-2-1-3-7-17/h1-9H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPAFXZKPWMEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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